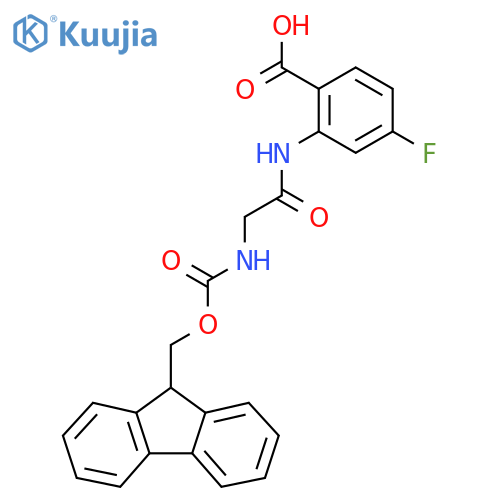

Cas no 2172554-38-8 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-fluorobenzoic acid)

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-fluorobenzoic acid

- EN300-1503160

- 2172554-38-8

- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-fluorobenzoic acid

-

- インチ: 1S/C24H19FN2O5/c25-14-9-10-19(23(29)30)21(11-14)27-22(28)12-26-24(31)32-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20H,12-13H2,(H,26,31)(H,27,28)(H,29,30)

- InChIKey: MOEBAOXNVJRWTI-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(C(=O)O)=C(C=1)NC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 434.12779987g/mol

- どういたいしつりょう: 434.12779987g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 682

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 105Ų

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1503160-5.0g |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-fluorobenzoic acid |

2172554-38-8 | 5g |

$9769.0 | 2023-05-26 | ||

| Enamine | EN300-1503160-10.0g |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-fluorobenzoic acid |

2172554-38-8 | 10g |

$14487.0 | 2023-05-26 | ||

| Enamine | EN300-1503160-2.5g |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-fluorobenzoic acid |

2172554-38-8 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1503160-1.0g |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-fluorobenzoic acid |

2172554-38-8 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1503160-10000mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-fluorobenzoic acid |

2172554-38-8 | 10000mg |

$2085.0 | 2023-09-27 | ||

| Enamine | EN300-1503160-2500mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-fluorobenzoic acid |

2172554-38-8 | 2500mg |

$949.0 | 2023-09-27 | ||

| Enamine | EN300-1503160-0.1g |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-fluorobenzoic acid |

2172554-38-8 | 0.1g |

$2963.0 | 2023-05-26 | ||

| Enamine | EN300-1503160-50mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-fluorobenzoic acid |

2172554-38-8 | 50mg |

$407.0 | 2023-09-27 | ||

| Enamine | EN300-1503160-250mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-fluorobenzoic acid |

2172554-38-8 | 250mg |

$447.0 | 2023-09-27 | ||

| Enamine | EN300-1503160-500mg |

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-fluorobenzoic acid |

2172554-38-8 | 500mg |

$465.0 | 2023-09-27 |

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-fluorobenzoic acid 関連文献

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-fluorobenzoic acidに関する追加情報

Recent Advances in the Study of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-fluorobenzoic acid (CAS: 2172554-38-8)

The compound 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-fluorobenzoic acid (CAS: 2172554-38-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and fluorobenzoic acid moiety, is a critical intermediate in peptide synthesis and drug development. Recent studies have explored its applications in targeted drug delivery, proteomics, and as a building block for novel therapeutic agents. The unique structural features of this compound, including its fluorine substitution and Fmoc protection, make it a versatile tool in modern medicinal chemistry.

A recent study published in the Journal of Medicinal Chemistry (2023) investigated the role of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-fluorobenzoic acid in the synthesis of peptide-based inhibitors for protease enzymes. The researchers utilized solid-phase peptide synthesis (SPPS) to incorporate this compound into peptide sequences, demonstrating its efficacy in enhancing the stability and bioavailability of the resulting inhibitors. The fluorine atom at the 4-position of the benzoic acid ring was found to significantly improve the binding affinity of the peptides to their target enzymes, suggesting potential applications in the treatment of diseases such as HIV and hepatitis C.

Another groundbreaking study, featured in ACS Chemical Biology (2024), explored the use of this compound in the development of fluorescent probes for live-cell imaging. The Fmoc group was leveraged as a photolabile protecting group, enabling the controlled release of active molecules within cellular environments. The study highlighted the compound's compatibility with bioorthogonal chemistry, making it a valuable asset for real-time monitoring of biochemical processes. These findings open new avenues for the use of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-fluorobenzoic acid in diagnostic and therapeutic applications.

In addition to its applications in peptide synthesis and imaging, recent research has also focused on the compound's potential in drug formulation. A study in the European Journal of Pharmaceutical Sciences (2023) examined its role as a solubilizing agent for poorly water-soluble drugs. The results indicated that the fluorobenzoic acid moiety could enhance the solubility and dissolution rate of hydrophobic compounds, thereby improving their pharmacokinetic profiles. This property is particularly relevant for the development of oral formulations for drugs with low bioavailability.

Despite these promising advancements, challenges remain in the large-scale production and purification of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-fluorobenzoic acid. A recent review in Organic Process Research & Development (2024) discussed optimization strategies for its synthesis, including the use of greener solvents and catalytic methods to improve yield and reduce environmental impact. The review also emphasized the need for standardized protocols to ensure the reproducibility and scalability of processes involving this compound.

In conclusion, 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-fluorobenzoic acid (CAS: 2172554-38-8) continues to be a molecule of great interest in chemical biology and pharmaceutical research. Its diverse applications—from peptide synthesis and drug delivery to diagnostic imaging—underscore its versatility and potential for future innovations. Ongoing research aims to address the remaining challenges in its production and application, paving the way for its broader adoption in the pharmaceutical industry.

2172554-38-8 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-fluorobenzoic acid) 関連製品

- 1881844-13-8(1-Heptene, 4-(chloromethyl)-4-methyl-)

- 1227565-01-6(6-Chloro-5-(4-fluorophenyl)picolinaldehyde)

- 189107-45-7(1-methylindazole-5-carbonitrile)

- 499769-88-9((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid)

- 2137548-23-1(2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride)

- 2138223-22-8(5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

- 2097992-42-0((3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone)

- 2229663-03-8(tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate)

- 2000175-42-6(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid)

- 477856-07-8(3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone)